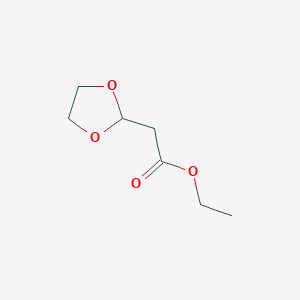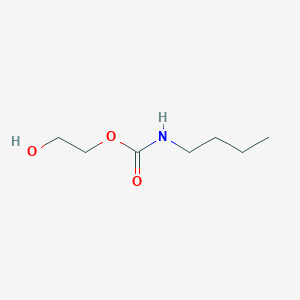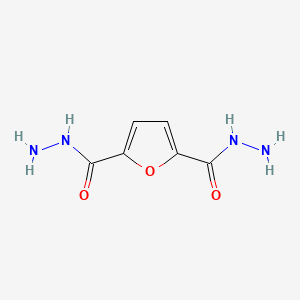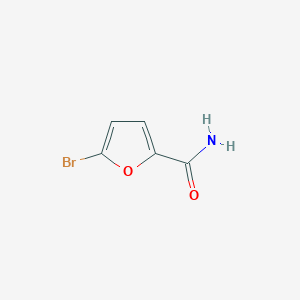
4-Benzylideneaminoantipyrine
Übersicht
Beschreibung
4-Benzylideneaminoantipyrine is a chemical compound that is derived from antipyrine, which is known for its applications in drug chemistry. The compound is of interest due to its potential biological applications, particularly in the field of medicinal chemistry, where it can bind to nucleotide protein targets .
Synthesis Analysis
The synthesis of derivatives related to 4-Benzylideneaminoantipyrine involves various chemical reactions. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides from 4-aminophenazone, a derivative of antipyrine, has been reported . Additionally, the synthesis of 4-(benzylideneamino)-5-pentadecyl-2H-1,2,4-triazol-3(4H)-ones , substituted 4-(benzylideneamino)-5-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazole-3-thiols , and various other benzylideneamino derivatives have been achieved through different synthetic routes, including multi-component reactions and one-pot synthesis methods.
Molecular Structure Analysis
The molecular structure of 4-Benzylideneaminoantipyrine derivatives is characterized by the presence of a benzylideneamino moiety. The molecular and supramolecular structures of these compounds have been studied, revealing diverse hydrogen-bonding patterns and the formation of various aggregates and framework structures . The structural characterization is typically performed using techniques such as FT-IR, NMR, and elemental analysis .
Chemical Reactions Analysis
The chemical reactivity of 4-Benzylideneaminoantipyrine derivatives involves their interaction with different reagents to form new compounds. For example, the reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium leads to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . The reactivity of these compounds is also demonstrated in their ability to undergo potentiometric titrations in non-aqueous media .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Benzylideneaminoantipyrine derivatives are influenced by their molecular structure. The UV absorption maximum, IR frequencies, and NMR chemical shift values have been correlated with substituent constants to study the effect of substituents on the spectral data . The antimicrobial activities of these compounds have been evaluated, and their inhibitory potential against various enzymes has been tested . The solubility and acidity of these compounds in non-aqueous solvents have been investigated through potentiometric titrations .
Wissenschaftliche Forschungsanwendungen
Spectroscopy and Molecular Structure
4-Benzylideneaminoantipyrine (BAP) has been extensively studied in the context of spectroscopy. A study by Sun et al. (2009) focused on the IR and Raman spectroscopy of BAP, using experimental and quantum chemical calculations. This research revealed insights into the molecular structures, vibrational modes, and thermodynamic properties of BAP. It was found that the theoretical results aligned well with experimental data, suggesting BAP's utility in studying molecular conjugative moieties and Schiff base imines through spectroscopic methods (Sun et al., 2009).
Photo-Responsive Materials
In the field of materials science, BAP has shown potential as a photo-responsive material. Sun et al. (2011) investigated the photophysical properties of BAP, highlighting its suitability for functional material applications in science and technology. The study indicated significant two-photon absorption cross-section values and hyperpolarizability, along with specific UV-vis spectroscopy characteristics. These findings demonstrate BAP's potential in the development of photo-responsive materials, particularly in the area of optical properties and electron transfer characteristics (Sun et al., 2011).
Molecular Docking and Carbonic Anhydrase Inhibition
In medicinal chemistry, a study by Fattah et al. (2018) involved the synthesis of (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives, including BAP derivatives. These compounds were evaluated for their inhibition of carbonic anhydrase II and showed significant inhibitory activity. This research suggests the potential of BAP derivatives as carbonic anhydrase inhibitors, which could have implications in therapeutic applications (Fattah et al., 2018).
Other Applications
- BAP and its derivatives have been studied for various other scientific applications, including their role in the synthesis of different compounds and their reactivity in specific chemical reactions. For example, research has explored the synthesis and characterization of BAP-related compounds and their biological evaluations, such as their potential antimycobacterial activity and interactions with specific protein targets (Salve et al., 2017).
Safety And Hazards
Zukünftige Richtungen
The future directions of 4-Benzylideneaminoantipyrine research could involve further exploration of its biological activities and potential applications in the field of pharmaceutical science. Additionally, the development of structure–function relationships between material properties and biological performance could be an interesting area of future research .
Eigenschaften
IUPAC Name |
4-(benzylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-14-17(19-13-15-9-5-3-6-10-15)18(22)21(20(14)2)16-11-7-4-8-12-16/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFPFUSLGOLLCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289202 | |
| Record name | 4-Benzylideneaminoantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylideneaminoantipyrine | |
CAS RN |
83-17-0 | |
| Record name | 4-(Benzylideneamino)antipyrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Benzylideneaminoantipyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[benzylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















